molecular formula C17H18N2O3S B2722513 2,4-dimethyl-N-(2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)benzenesulfonamide CAS No. 922059-36-7

2,4-dimethyl-N-(2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)benzenesulfonamide

Cat. No.: B2722513
CAS No.: 922059-36-7
M. Wt: 330.4
InChI Key: LMXGZHKLUWMCNE-UHFFFAOYSA-N
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Description

2,4-dimethyl-N-(2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)benzenesulfonamide is a useful research compound. Its molecular formula is C17H18N2O3S and its molecular weight is 330.4. The purity is usually 95%.
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Scientific Research Applications

Structural Properties and Molecular Interactions

Intramolecular and Intermolecular Interactions : The compound gliquidone, which shares a structural resemblance, displays significant intramolecular N—H⋯O=S interactions, as well as intermolecular N—H⋯O=C hydrogen bonds. These interactions lead to the formation of hydrogen-bonded chains, highlighting the molecule's conformation and its relevance to theoretical studies (Gelbrich, Haddow, & Griesser, 2011).

X-ray Characterization and Theoretical Study : A series of tetrahydro-diepoxybenzo[de]isoquinoline derivatives were synthesized, with X-ray characterization and Hirshfeld surface analysis. These studies emphasized the importance of F⋯O interactions, providing insights into molecular design and interaction analysis (Grudova et al., 2020).

Antitumor Activity

Novel Tetrahydroquinoline Derivatives : Research into novel 4-(2-amino-3-cyano-4-(substituted-aryl)-5-oxo-5,6,7,8-tetrahydroquinolin-1(4H)-yl)benzenesulfonamide derivatives highlighted their potent in vitro antitumor activity. Some compounds were found to be more potent and efficacious than the reference drug Doxorubicin, suggesting their potential as new classes of antitumor agents (Alqasoumi et al., 2010).

Synthetic Chemistry Applications

Catalysis : Half-sandwich ruthenium complexes containing aromatic sulfonamides bearing pyridinyl rings were synthesized and characterized. These complexes were efficiently used as catalysts in the transfer hydrogenation of acetophenone derivatives, demonstrating their utility in synthetic chemistry (Dayan et al., 2013).

Synthesis of Tetrahydroquinolines : The utility of Lewis Acid-promoted Friedel-Crafts Cyclizations for synthesizing tetrahydroquinolines bearing gem-dimethyl substituents at C4 was explored. These tetrahydroquinolines have shown activity as peroxisome proliferator-activated receptor agonists, indicating their potential in treating type-2 diabetes (Bunce, Cain, & Cooper, 2013).

Properties

IUPAC Name

2,4-dimethyl-N-(2-oxo-3,4-dihydro-1H-quinolin-6-yl)benzenesulfonamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H18N2O3S/c1-11-3-7-16(12(2)9-11)23(21,22)19-14-5-6-15-13(10-14)4-8-17(20)18-15/h3,5-7,9-10,19H,4,8H2,1-2H3,(H,18,20)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LMXGZHKLUWMCNE-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)S(=O)(=O)NC2=CC3=C(C=C2)NC(=O)CC3)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H18N2O3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

330.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.